硫代葡萄糖苷

描述

Synthesis Analysis

The synthesis of thiodiglucosides and related compounds often involves innovative methodologies to incorporate sulfur atoms into the glycosidic linkage. For instance, the solvent-free synthesis and activation of thioglycosides by ball milling, as reported by Kumar et al. (2014), demonstrates an efficient and diastereospecific method for producing thioglycosides, including thiodiglucoside analogs, in high efficiency (Kumar et al., 2014).

Molecular Structure Analysis

The molecular structure of thiodiglucosides has been elucidated using various spectroscopic methods, including UV/VIS, 1D- and 2D-NMR, and mass spectrometry. Duan et al. (2006) isolated new thioglucosides from the seeds of Raphanus sativus L. and determined their structures through comprehensive spectroscopic analysis, shedding light on the structural diversity of thiodiglucosides (Duan et al., 2006).

Chemical Reactions and Properties

Thiodiglucosides undergo various chemical reactions due to the reactive nature of the thioglycosidic bond. For example, the synthesis of thiodiglycolaldehyde by Aparicio et al. (1981) involves the dehydration of its hemialdal form, showcasing the reactivity of thiodiglucoside derivatives in forming other sulfur-containing compounds (Aparicio et al., 1981).

Physical Properties Analysis

The physical properties of thiodiglucosides, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The self-assembling features observed by Kumar et al. (2014) through TEM for thioglycosides provide insights into the physical behavior of these compounds at the molecular and macroscopic levels (Kumar et al., 2014).

Chemical Properties Analysis

Thiodiglucosides exhibit unique chemical properties, such as reactivity towards electrophiles and nucleophiles, due to the presence of the sulfur atom in the glycosidic bond. Research on the chemical ligation of thioamide-containing peptides by Batjargal et al. (2012) demonstrates the potential of sulfur-containing compounds, including thiodiglucosides, in modifying peptides for studies on protein folding and misfolding (Batjargal et al., 2012).

科学研究应用

硫代酰胺类药物:与硫代葡萄糖苷相关的硫代酰胺类药物,如乙硫异烟胺(ETH)和丙硫异烟胺(PTH),被用作针对结核分枝杆菌的紧密结合抑制剂,在结核病治疗中具有潜在应用 (王等,2007).

抗癌应用:与硫代葡萄糖苷相关的化合物硫代霍尔酰胺A在癌细胞中显示出有效的抗增殖活性,表明其作为抗癌药物的潜力 (达勒姆等,2020).

抗病毒应用:与对氨基苯酚和尿苷结合的硫代葡萄糖苷由于其与丙型肝炎和乙型肝炎病毒蛋白酶的更高结合亲和力,显示出作为肝炎抗病毒剂的潜力 (拉赫曼等,2022).

免疫抑制效应:另一种与硫代葡萄糖苷相关的化合物硫喷妥钠抑制NF-κB的激活,提供了对其在治疗过程中免疫抑制作用的见解 (卢普等,2002).

农业和医学应用:包括硫代葡萄糖苷在内的一组物质芥子油苷在农业和医学中具有作为生物农药、调味剂和预防癌症的剂的潜在应用 (哈尔基尔和格申松,2006).

测量技术:使用硫脲的紫外线法可有效测量某些应用中的硫代葡萄糖苷水平,例如菜籽饼分析 (佘珠华,2003).

安全和危害

属性

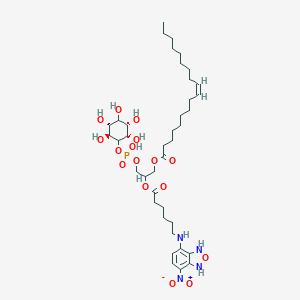

IUPAC Name |

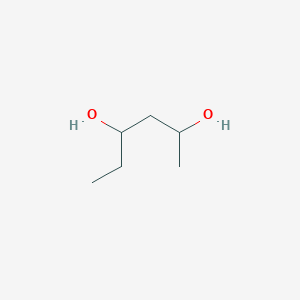

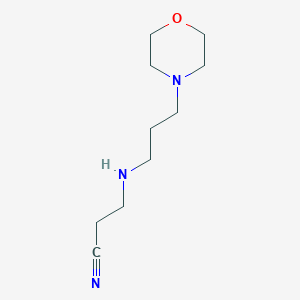

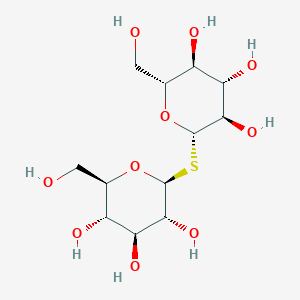

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKYBMOFPMXDRQ-NCFXGAEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)SC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577079 | |

| Record name | beta-D-Glucopyranosyl 1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thioisotrehalose | |

CAS RN |

108392-13-8 | |

| Record name | beta-D-Glucopyranosyl 1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。